molecular formula C13H12O4 B14408877 (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate CAS No. 84105-43-1

(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate

Cat. No.: B14408877
CAS No.: 84105-43-1
M. Wt: 232.23 g/mol
InChI Key: MGUDRZXOSQWHQU-UHFFFAOYSA-N
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Description

(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate typically involves the esterification of (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and interact with cellular receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin (2H-1-benzopyran-2-one): A structurally related compound with well-known anticoagulant properties.

    7-Hydroxycoumarin: Another benzopyran derivative with significant biological activities, including antioxidant and antimicrobial effects.

Uniqueness

(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methyl and acetate groups provide unique sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

84105-43-1

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(7-methyl-2-oxochromen-4-yl)methyl acetate

InChI

InChI=1S/C13H12O4/c1-8-3-4-11-10(7-16-9(2)14)6-13(15)17-12(11)5-8/h3-6H,7H2,1-2H3

InChI Key

MGUDRZXOSQWHQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C

Origin of Product

United States

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